Mal-amido-PEG2-TFP ester
Description
Mal-amido-PEG2-TFP ester (CAS: 1431291-44-9) is a polyethylene glycol (PEG)-based heterobifunctional linker widely used in PROTAC (PROteolysis-Targeting Chimera) synthesis . Its structure comprises:
- Maleimide group: Reacts selectively with cysteine thiols (-SH) in proteins for site-specific conjugation .
- Tetrafluorophenyl (TFP) ester: Targets primary amines (-NH2) on peptides, antibodies, or small molecules .
- PEG2 spacer: A short ethylene glycol chain (2 repeating units) that enhances solubility and reduces steric hindrance .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O7/c21-12-11-13(22)19(24)20(18(12)23)33-17(30)4-7-31-9-10-32-8-5-25-14(27)3-6-26-15(28)1-2-16(26)29/h1-2,11H,3-10H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSYLTYQVHXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
-
Maleimide-PEG2-amine : Serves as the backbone for introducing thiol-reactive functionality.
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Tetrafluorophenyl (TFP) activated acid : Typically a trifluorophenyl ester derivative for amine coupling.
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Coupling agents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or similar uronium-based activators.
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Base : N,N-Diisopropylethylamine (DIPEA) to maintain alkaline pH.
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Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
Step 1: Activation of Carboxylic Acid
The TFP ester precursor is activated using HATU (1.1 equiv) in DMF under nitrogen atmosphere. DIPEA (2.5 equiv) is added to deprotonate the amine and facilitate coupling:
Step 2: Conjugation with Maleimide-PEG2-Amine
The activated ester reacts with maleimide-PEG2-amine (1.0 equiv) at room temperature for 1–36 hours, depending on steric hindrance. Monitoring via thin-layer chromatography (TLC) ensures complete consumption of starting materials.
Step 3: Quenching and Isolation
The reaction is quenched with ice-cold water, and the product is extracted into DCM. Organic layers are pooled and dried over sodium sulfate.
Purification and Characterization
Flash Column Chromatography
Crude product is purified using silica gel chromatography with a gradient of methanol (5–10%) in DCM. The PEG2 spacer enhances polarity, requiring moderate methanol concentrations for elution.
| Parameter | Condition |
|---|---|
| Stationary phase | Silica gel (230–400 mesh) |
| Mobile phase | DCM/MeOH (95:5 to 90:10) |
| Rf value | 0.35–0.45 (DCM/MeOH 9:1) |
Analytical Confirmation
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
Optimization Strategies
Solvent and Temperature Effects
Competing Reactions and Mitigation
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Maleimide Hydrolysis : Minimized by maintaining pH <8.0 and avoiding aqueous buffers during synthesis.
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TFP Ester Hydrolysis : Controlled by using anhydrous solvents and molecular sieves.
Yield and Scalability
| Batch Size | Yield | Purity (HPLC) |
|---|---|---|
| 100 mg | 78% | 95% |
| 1 g | 72% | 93% |
Scaling beyond 10 g necessitates continuous flow systems to manage exothermic reactions and purification bottlenecks.
Comparative Analysis with Analogous Linkers
| Linker | PEG Length | Reactivity | Hydrolytic Stability |
|---|---|---|---|
| This compound | 2 units | Moderate | High (TFP ester) |
| Mal-amido-PEG4-TFP ester | 4 units | Slower | Higher |
| NHS ester variants | 2–4 units | Faster | Lower |
The PEG2 spacer balances reactivity and steric accessibility, making it ideal for conjugating small-molecule PROTACs.
Challenges and Solutions
Byproduct Formation
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Tetrafluorophenol (TFP-OH) : Precipitates in aqueous media, simplifying removal via filtration.
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Unreacted Maleimide : Quenched with excess β-mercaptoethanol and removed during chromatography.
Industrial Applications and Case Studies
Chemical Reactions Analysis
Reaction Mechanisms and Pathways
Mal-amido-PEG2-TFP ester undergoes two primary reactions:
-
Maleimide-thiol Michael addition
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TFP ester-amine nucleophilic substitution
Figure 1. Reaction Pathways
text(A) Maleimide + Thiol → Thioether (B) TFP Ester + Amine → Amide
Table 1. Key Reaction Parameters
Table 2. TFP vs. NHS Esters
| Property | TFP Ester | NHS Ester |
|---|---|---|
| Hydrolytic Stability | 24–48 hrs (pH 7.4) | 4–6 hrs (pH 7.4) |
| Amine Reactivity | Higher | Lower |
| Optimal pH Range | 7.5–8.0 | 7.0–7.5 |
Side Reactions and Mitigation Strategies
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Maleimide Hydrolysis : Occurs at pH >7.5, forming maleamic acid .
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TFP Ester Hydrolysis : Slow in aqueous buffers but accelerates in basic conditions .
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Competitive Amine-Maleimide Reactions : Observed at pH >7.5, leading to undesired crosslinking .
Stability and Storage Recommendations
Scientific Research Applications
Mal-amido-PEG2-TFP ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various assays and studies.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and biocompatible hydrogels for tissue engineering
Mechanism of Action
Mal-amido-PEG2-TFP ester exerts its effects through the specific reactivity of its functional groups:
Maleimide Group: Reacts with thiol groups in proteins and peptides, allowing for site-specific conjugation.
TFP Ester Group: Reacts with primary amines to form stable amide bonds, enhancing the stability and solubility of the conjugated molecules.
Comparison with Similar Compounds
Key Properties :
| Molecular Formula | Molecular Weight | Purity | Storage Conditions |
|---|---|---|---|
| C20H20F4N2O7 | 476.38 | ≥95% | -20°C, avoid freeze-thaw cycles |
This compound is critical in drug development for improving pharmacokinetics (e.g., half-life, immunogenicity) of bioconjugates .
Comparison with Similar Compounds
Structural Variations in PEG Length
Mal-amido-PEG2-TFP ester belongs to a family of PEG-based linkers differing in PEG spacer length. Variations impact solubility, steric flexibility, and molecular weight:
Key Observations :
Reactive Group Comparisons
Alternative functional groups influence conjugation efficiency and target specificity:
Cleavability and Stability
This compound is non-cleavable, ensuring stable conjugates. Alternatives include:
Considerations :
- Non-cleavable linkers are ideal for sustained target engagement (e.g., PROTACs) .
- Cleavable linkers suit controlled-release systems (e.g., chemotherapy) .
Commercial and Research Landscape
This compound is supplied by multiple vendors (≥95% purity), including GLPBIO, Broadpharm, and MedChemExpress . Pricing varies by PEG length and scale (e.g., $200–$500 per 25 µL for research use) .
Key Suppliers and Competitors :
Biological Activity
Mal-amido-PEG2-TFP ester is a specialized polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation and drug development, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). This compound features a maleimide group, which facilitates selective conjugation to thiol-containing proteins, and a trifluorophenyl (TFP) ester group, which can react with primary amines. This article explores the biological activity of this compound, highlighting its applications in therapeutic strategies, particularly in cancer treatment and other diseases characterized by protein dysregulation.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 476.38 g/mol
- Functional Groups :
- Maleimide Group : Reacts with thiols to form stable S-C bonds.
- TFP Ester Group : Reacts with primary amines to form stable amide bonds and is less prone to hydrolysis compared to NHS esters.
The PEG backbone enhances the solubility of the compound in aqueous environments, making it suitable for biological applications .
This compound is integral to the design of PROTACs, which are bifunctional molecules that induce targeted protein degradation via the ubiquitin-proteasome system. The mechanism involves:
- Target Protein Binding : The maleimide moiety covalently attaches to cysteine residues on target proteins.
- E3 Ligase Recruitment : The TFP ester connects to ligands for E3 ubiquitin ligases.
- Ubiquitination : This proximity facilitates ubiquitin transfer to the target protein, marking it for proteasomal degradation.
This process allows for the selective degradation of proteins that are often deemed "undruggable," providing a novel therapeutic avenue for diseases such as cancer .
Cancer Therapy
The ability of this compound to facilitate targeted protein degradation has significant implications in oncology. By degrading oncogenic proteins, researchers can potentially inhibit tumor growth and overcome resistance mechanisms associated with conventional therapies. Studies have shown that PROTACs utilizing this linker can effectively reduce levels of specific oncoproteins in various cancer models .
Bioconjugation
In addition to its role in PROTAC technology, this compound is used for site-specific bioconjugation. Its maleimide functionality allows for targeted modifications of therapeutic proteins, enhancing their pharmacokinetic properties and reducing immunogenicity . This application is particularly relevant in the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics.
Cross-Linking Agent
This compound serves as a cross-linking agent for biomaterials and hydrogels, contributing to the creation of stable networks that mimic the extracellular matrix. This property is valuable in tissue engineering and regenerative medicine .
Study 1: Targeted Degradation of Oncogenic Proteins
In a preclinical study, researchers utilized this compound-based PROTACs to target and degrade the MYC oncogene in various cancer cell lines. The results indicated a significant reduction in MYC levels and subsequent inhibition of cell proliferation, demonstrating the compound's potential as an anti-cancer agent.
Study 2: Enhancing Antibody Therapeutics
Another study focused on using this compound for modifying monoclonal antibodies. The conjugation improved the antibodies' stability and solubility while maintaining their binding affinity to target antigens. This modification resulted in enhanced therapeutic efficacy in vivo, showcasing its application in developing more effective antibody therapies .
Comparison of PEG Linkers Used in PROTACs
| Compound Name | Molecular Weight (g/mol) | Functional Groups | Applications |
|---|---|---|---|
| Mal-amido-PEG2-TFP | 476.38 | Maleimide, TFP Ester | PROTACs, bioconjugation |
| Mal-amido-PEG4-TFP | 564.49 | Maleimide, TFP Ester | PROTACs, drug delivery |
| Mal-amido-PEG8-TFP | 740.70 | Maleimide, TFP Ester | Protein stabilization |
Summary of Biological Activities
Q & A
Basic: How should researchers design conjugation experiments using Mal-amido-PEG2-TFP ester with thiol-containing biomolecules?
Methodological Answer:
- Reaction Conditions : Perform reactions in phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 8.0) to maintain optimal reactivity. Avoid buffers containing primary amines (e.g., Tris) to prevent ester hydrolysis or competing reactions .
- Molar Ratios : Start with a 5:1 molar excess of this compound relative to the target thiol groups. Adjust based on biomolecule stability and steric accessibility .
- Monitoring : Use Ellman’s assay to quantify free thiols pre- and post-conjugation. A >70% decrease in free thiols indicates successful conjugation .
Advanced: How can researchers optimize reaction efficiency when conjugating this compound to cysteine residues in proteins with low solvent accessibility?
Methodological Answer:
- Taguchi Experimental Design : Systematically vary parameters like pH (6.5–8.5), temperature (4–25°C), and PEG-to-protein ratio (3:1–10:1) using an L9 orthogonal array. Analyze variance (ANOVA) to identify dominant factors .
- Data-Driven Adjustments : For buried cysteines, include a mild denaturation step (e.g., 0.1% SDS) to expose thiol groups, followed by dialysis to remove SDS before conjugation .
Basic: What analytical techniques confirm successful conjugation of this compound to target molecules?
Methodological Answer:
- HPLC : Use reverse-phase HPLC with a C18 column. Compare retention times of unmodified vs. conjugated biomolecules; PEGylation typically delays elution .
- MALDI-TOF Mass Spectrometry : Detect mass shifts corresponding to PEG2-TFP addition (~425 Da). Ensure desalting steps to avoid interference from buffer ions .
Advanced: How to resolve discrepancies in reported conjugation efficiencies across studies using this compound?
Methodological Answer:
- Critical Parameter Audit :
- Statistical Reconciliation : Apply Fisher’s exact test to compare batch-to-batch variability in reagent purity (≥95% by HPLC) .
Basic: What protocols ensure stable storage of this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C in a desiccator under inert gas (argon or nitrogen). Lyophilized powder retains reactivity for >12 months under these conditions .
- Thawing Protocol : Warm to room temperature in a vacuum desiccator to prevent condensation-induced hydrolysis .
Advanced: How can researchers control site-specific conjugation when multiple reactive groups are present?
Methodological Answer:
- Orthogonal Protection : Use sequential reactions with selective protecting groups (e.g., TCEP to reduce disulfide bonds after PEGylation) .
- Kinetic Trapping : Perform reactions at 4°C to slow non-specific reactions. Monitor progress via real-time UV-Vis at 280 nm (protein) and 260 nm (TFP release) .
Basic: Are there buffer compatibility limitations for this compound?
Methodological Answer:
- Avoid : Carbonate buffers (pH >8.5 accelerate hydrolysis) and high-ionic-strength solutions (e.g., >500 mM NaCl), which reduce solubility .
- Ideal Range : pH 7.0–8.0 with 100–150 mM NaCl. Confirm via dynamic light scattering (DLS) to prevent aggregation .
Advanced: How to quantify unreacted this compound post-conjugation?
Methodological Answer:
- Fluorimetric Assay : React residual TFP esters with excess glycine, then quantify liberated trifluorophenol (TFP) via fluorescence at λex/λem = 260/320 nm .
- Size Exclusion Chromatography (SEC) : Separate PEGylated products from unreacted PEG using a Superdex 200 column; unreacted PEG elutes later .
Basic: How does this compound differ from NHS ester derivatives in bioconjugation applications?
Methodological Answer:
- Reactivity Profile : TFP esters hydrolyze slower than NHS esters (t1/2 ~2 hours vs. ~10 minutes in pH 7.4), enabling longer reaction times for low-abundance targets .
- Solubility : TFP esters exhibit better organic solvent compatibility (e.g., DMF, DMSO) for hydrophobic biomolecules .
Advanced: What experimental strategies mitigate steric hindrance caused by the PEG spacer in downstream applications?
Methodological Answer:
- Linker Engineering : Compare Mal-amido-PEG2-TFP with shorter spacers (e.g., PEG1) using Förster resonance energy transfer (FRET) to assess steric effects .
- Activity Assays : Post-conjugation, measure target biomolecule activity (e.g., enzyme kinetics) to evaluate PEG-induced functional interference .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
